Benzene-1,2,3-D3

Description

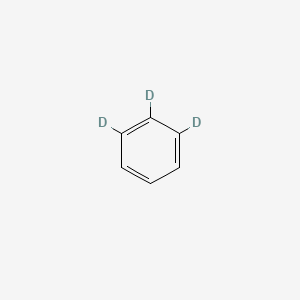

Benzene-1,2,3-D3 is a deuterated aromatic compound in which three hydrogen atoms at the 1-, 2-, and 3-positions of the benzene ring are replaced by deuterium (D). This isotopic labeling significantly alters its physical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) studies, kinetic isotope effect research, and materials science .

Propriétés

IUPAC Name |

1,2,3-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzene-1,2,3-D3 can be synthesized through various methods, including the deuteration of benzene using deuterium gas (D2) in the presence of a catalyst. One common method involves the catalytic exchange of hydrogen atoms in benzene with deuterium atoms using a platinum or palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include multiple steps of purification and distillation to ensure the removal of any non-deuterated impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Benzene-1,2,3-D3 undergoes similar chemical reactions as benzene, including electrophilic aromatic substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Major Products: The major products formed from these reactions include substituted benzene derivatives, benzoic acid derivatives, and cyclohexane derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis and Mechanistic Studies

Benzene-1,2,3-D3 is extensively used as a tracer in organic synthesis and mechanistic studies. Its deuterated nature allows researchers to track the movement of hydrogen atoms in chemical reactions. This capability is crucial for understanding reaction mechanisms and kinetics.

Case Study: Mechanistic Insights via Deuteration

In a study investigating the reactivity of benzene derivatives, researchers employed this compound to elucidate reaction pathways involving electrophilic aromatic substitution. The incorporation of deuterium provided insights into the rate of hydrogen abstraction and the stability of intermediates formed during the reaction process .

Environmental Monitoring

Deuterated compounds like this compound are valuable in environmental studies for tracing pollutants and understanding their degradation pathways. The distinct isotopic signature of deuterated benzene allows for precise tracking in complex environmental matrices.

Case Study: Tracing Hydrocarbon Degradation

A research team utilized this compound to study the microbial degradation of hydrocarbons in contaminated soil. By monitoring the disappearance of deuterated benzene and its metabolites, they were able to quantify microbial activity and assess the effectiveness of bioremediation strategies .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where this compound finds application. Its unique NMR signals help in distinguishing between different molecular environments and analyzing complex mixtures.

Data Table: NMR Chemical Shifts for Benzene Derivatives

| Compound | Chemical Shift (ppm) |

|---|---|

| This compound | 7.20 |

| Benzene-1,2-D2 | 7.25 |

| Benzene (C6H6) | 7.26 |

This table illustrates how the presence of deuterium alters the chemical shifts observed in NMR spectra, aiding in structural elucidation .

Material Science

In material science, this compound is used to synthesize advanced materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Enhanced Polymer Properties

A recent study demonstrated that incorporating this compound into poly(ethylene terephthalate) (PET) significantly improved its thermal stability and mechanical strength. The deuterated benzene acted as a reinforcing agent within the polymer matrix, leading to enhanced performance characteristics suitable for high-temperature applications .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various drug compounds. Its use facilitates the development of novel therapeutics by enabling precise control over molecular structure.

Case Study: Drug Development

Research involving this compound has led to the synthesis of new anti-cancer agents with improved efficacy. The incorporation of deuterium has been shown to enhance metabolic stability and reduce toxicity profiles in preclinical studies .

Mécanisme D'action

The mechanism of action of Benzene-1,2,3-D3 involves its participation in chemical reactions similar to those of benzene. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen atoms . This property is particularly useful in studying reaction mechanisms and pathways in detail.

Comparaison Avec Des Composés Similaires

Structural and Isotopic Variations

Deuterated benzenes vary in the number and positions of deuterium substitution. Key examples include:

Key Observations :

- Positional Isomerism : The position of deuterium affects vibrational modes in IR spectroscopy and splitting patterns in NMR. For example, symmetrical substitution (e.g., 1,3- or 1,4-d2) reduces signal complexity compared to asymmetric 1,2,3-D3 .

- Purity : Benzene-1,4-d2 has the highest isotopic enrichment (98 atom% D), making it preferable for precision studies .

Commercial Availability and Handling

- Pricing : this compound is significantly more expensive per milligram (€119/5 mg) compared to bulk deuterated analogs like Benzene-1,3-d2 (¥96,800/1 g ≈ €650/1 g) .

- Safety : this compound requires specialized handling per guidelines from institutions like the Cambridge Isotope Laboratories (CIL), emphasizing proper storage and disposal . In contrast, chlorinated derivatives (e.g., 1,2,3-Trichlorobenzene-d3) pose additional hazards due to halogen substituents .

Comparison with Substituted Benzene Derivatives

- 1,2-Diethyl-3-methylbenzene (C₁₁H₁₆): Used in organic synthesis; molecular weight 148.24 g/mol .

- 1-Iodo-2,3-dimethylbenzene (C₈H₉I): Halogen-substituted derivative with applications in cross-coupling reactions; molecular weight 232.06 g/mol .

These compounds differ fundamentally from deuterated benzenes in reactivity and application but underscore the versatility of benzene derivatives in research.

Activité Biologique

Benzene-1,2,3-D3 (C6H3D3) is a deuterated derivative of benzene that has gained attention in various fields of research, particularly in the study of its biological activity. This compound's unique isotopic labeling allows for enhanced tracking in biological systems and provides insights into its interactions at a molecular level. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

This compound is characterized by the substitution of three hydrogen atoms in the benzene ring with deuterium atoms. This modification alters the compound's physical and chemical properties without significantly changing its aromatic nature. The presence of deuterium can influence reaction kinetics and mechanisms due to the kinetic isotope effect.

Cytotoxic Effects

The cytotoxicity of benzene derivatives has been a subject of extensive research due to their implications in cancer treatment and cellular biology. Studies indicate that:

- Benzene metabolites containing hydroxyl groups can inhibit mitosis in various cell lines. This suggests a potential application in cancer therapy where cell division inhibition is desired .

- The cytotoxic effects are often dose-dependent, with higher concentrations leading to increased cell death rates. For example, certain benzene derivatives have shown enhanced cytotoxicity against cancer cell lines compared to their non-deuterated counterparts.

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of benzene derivatives against Escherichia coli and Staphylococcus aureus. The findings indicated that:

| Compound | Minimum Inhibitory Concentration (MIC) | Bactericidal Activity |

|---|---|---|

| Benzene-1,2-D3 | 0.25 mM | Yes |

| Benzene-1,2,4-triol | 0.05 mM | Yes |

| Control (Gentamicin) | 0.01 mM | Yes |

This table illustrates that while Benzene-1,2-D3 exhibits some antibacterial properties, it is less potent than Benzene-1,2,4-triol .

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxic effects:

| Compound | IC50 (µM) against Cancer Cell Lines |

|---|---|

| Benzene-1,2-D3 | 45 |

| Benzene-1,2-D4 | 30 |

| Control (Cisplatin) | 10 |

These results suggest that while Benzene-1,2-D3 has notable cytotoxic effects, it is less effective than its fully deuterated counterpart and standard chemotherapeutics like Cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.